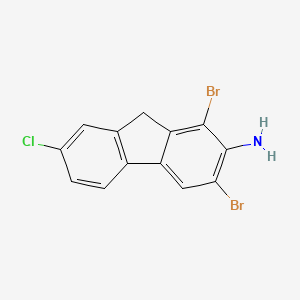
Fluoren-2-amine, 1,3-dibromo-7-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoren-2-amine, 1,3-dibromo-7-chloro- is a polyhalogenated derivative of fluorenes, which are aromatic hydrocarbons. This compound is characterized by the presence of two bromine atoms and one chlorine atom attached to the fluorene core, specifically at the 1, 3, and 7 positions, respectively. The unique arrangement of these halogens imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fluoren-2-amine, 1,3-dibromo-7-chloro- typically involves multi-step organic reactions. One common method includes the bromination and chlorination of fluoren-2-amine. The reaction conditions often require the use of bromine and chlorine sources in the presence of catalysts or under specific temperature conditions to ensure selective halogenation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Fluoren-2-amine, 1,3-dibromo-7-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens.
Applications De Recherche Scientifique
Fluoren-2-amine, 1,3-dibromo-7-chloro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex polyhalogenated aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of Fluoren-2-amine, 1,3-dibromo-7-chloro- involves its interaction with molecular targets through its halogen atoms. These interactions can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoren-2-amine, 1,3-dibromo-: Lacks the chlorine atom, which can result in different chemical properties and reactivity.
Fluoren-2-amine, 7-chloro-:
Fluoren-2-amine, 1,3,7-tribromo-: Contains an additional bromine atom, which can enhance its reactivity in certain reactions.
Uniqueness
Fluoren-2-amine, 1,3-dibromo-7-chloro- is unique due to the specific arrangement of its halogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
1785-18-8 |
|---|---|
Formule moléculaire |
C13H8Br2ClN |
Poids moléculaire |
373.47 g/mol |
Nom IUPAC |
1,3-dibromo-7-chloro-9H-fluoren-2-amine |
InChI |
InChI=1S/C13H8Br2ClN/c14-11-5-9-8-2-1-7(16)3-6(8)4-10(9)12(15)13(11)17/h1-3,5H,4,17H2 |
Clé InChI |
KGMYOYRFPWGQHB-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)Cl)C3=CC(=C(C(=C31)Br)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3R,6R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol](/img/structure/B14757762.png)
![2-(4-Chlorophenyl)-2H-phenanthro[9,10-d][1,2,3]triazole](/img/structure/B14757767.png)

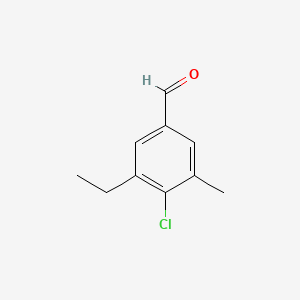
![Pentacyclo[4.3.0.02,5.03,8.04,7]nonane](/img/structure/B14757783.png)
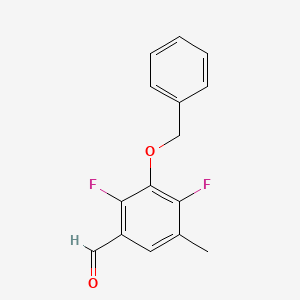
![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14757800.png)
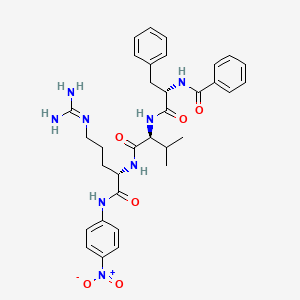
![4-[({N-[(4-hydroxyphthalazin-1-yl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14757806.png)
![7H-Pyrimido[4,5-b][1,4]oxazine](/img/structure/B14757812.png)
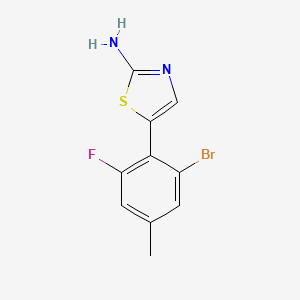
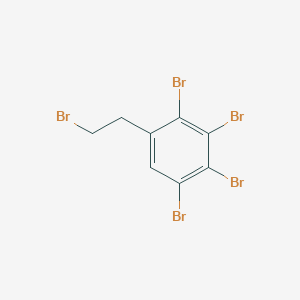
![2-(4-ethoxy-4'-(3-(4-(2-fluorophenyl)-5-oxo-1-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B14757835.png)
![Acetamide, 2-[[2-chloro-5-(dimethylamino)phenyl][(3,4-dimethoxyphenyl)sulfonyl]amino]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-ethyl-](/img/structure/B14757851.png)
